N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride
Overview
Description
N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the azetidine ring.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group can be introduced through an acylation reaction. This involves reacting the azetidine derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the phenylacetamide moiety can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and phenylacetamide moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share a similar acetamide moiety but differ in the substituents attached to the phenyl ring.
Indole Derivatives: Compounds containing an indole ring, which is another type of nitrogen-containing heterocycle.
Quinoline Derivatives: These compounds contain a quinoline ring and have diverse biological activities.
Uniqueness
N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(azetidin-3-yloxy)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPHUQBAZVZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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